Vertical Ionization Energy: 1-Phosphapropene vs. Phosphaethene (Direct Photoelectron Spectroscopy Comparison)
In a direct head-to-head gas-phase photoelectron spectroscopy study, 1-phosphapropene exhibits a πP=C vertical ionization energy of 9.75 eV and an np ionization energy of 10.35 eV, compared to 10.30 eV and 10.70 eV for the unsubstituted parent phosphaethene [1]. The methyl group lowers both ionization energies by 0.55 eV (πP=C) and 0.35 eV (np), demonstrating that 1-phosphapropene is a significantly better electron donor than phosphaethene.
| Evidence Dimension | Vertical ionization energy (πP=C and np orbitals) |
|---|---|
| Target Compound Data | πP=C: 9.75 eV; np: 10.35 eV |
| Comparator Or Baseline | Phosphaethene: πP=C 10.30 eV; np 10.70 eV |
| Quantified Difference | ΔπP=C = 0.55 eV lower for 1-phosphapropene; Δnp = 0.35 eV lower |
| Conditions | Gas-phase photoelectron spectroscopy; compounds generated in situ by vacuum dehydrochlorination of 1-chloroethylphosphine (1-phosphapropene) and chloromethylphosphine (phosphaethene); spectra recorded using a vacuum device directly coupled to the spectrophotometer |
Why This Matters
The 0.55 eV reduction in πP=C ionization energy translates to a measurably higher HOMO energy, making 1-phosphapropene a stronger σ-donor and π-base ligand than phosphaethene, which directly influences metal coordination strength and catalytic activity in organometallic applications.
- [1] Lacombe, S.; Gonbeau, D.; Cabioch, J.; Pellerin, B.; Denis, J.; Pfister-Guillouzo, G. Phosphaethene. Synthesis by vacuum gas-solid reaction (VGSR) and characterization by photoelectron spectroscopy. J. Am. Chem. Soc. 1988, 110 (21), 6964–6967. DOI: 10.1021/ja00229a005. View Source
